molecular formula C13H16O3 B14418534 6-(4-Methoxyphenyl)hex-5-enoic acid CAS No. 81077-29-4

6-(4-Methoxyphenyl)hex-5-enoic acid

Cat. No.: B14418534
CAS No.: 81077-29-4
M. Wt: 220.26 g/mol
InChI Key: QIAPWIXLNTYQDG-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)hex-5-enoic acid is a synthetic organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is part of the class of omega-substituted alkenoic acid derivatives, which have been investigated in medicinal chemistry for their potential as antithrombotic agents. Related hex-5-enoic acid compounds have been designed as combined thromboxane A2 (TXA2) receptor antagonists and thromboxane A2 synthetase inhibitors . Thromboxane A2 is a key mediator in platelet aggregation and vasoconstriction, making its inhibition a valuable target for cardiovascular disease research . Furthermore, structurally similar compounds that inhibit the leukotriene B4 (LTB4) pathway have been explored for the treatment of B-cell leukemias and lymphomas, indicating the potential research utility of this chemical scaffold in oncology . The compound is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81077-29-4

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

6-(4-methoxyphenyl)hex-5-enoic acid

InChI

InChI=1S/C13H16O3/c1-16-12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h3,5,7-10H,2,4,6H2,1H3,(H,14,15)

InChI Key

QIAPWIXLNTYQDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CCCCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 6 4 Methoxyphenyl Hex 5 Enoic Acid and Its Analogues

Retrosynthetic Analysis of the 6-(4-Methoxyphenyl)hex-5-enoic acid Molecular Architecture

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-carbon double bond and the bond between the aromatic ring and the hexenoic acid chain.

A key disconnection strategy involves breaking the C5-C6 double bond, which suggests an olefination reaction as the forward synthetic step. This leads to two key synthons: an aldehyde or ketone derived from the hexanoic acid portion and a phosphorus ylide or a phosphonate (B1237965) carbanion containing the 4-methoxyphenyl (B3050149) group.

Alternatively, a disconnection at the C6-aryl bond points towards a cross-coupling reaction. This approach would utilize a halogenated hexenoic acid derivative and a boronic acid or organotin reagent of anisole (B1667542). Each of these retrosynthetic pathways offers distinct advantages and challenges in terms of starting material availability, reaction efficiency, and control of stereochemistry.

Total Synthesis Approaches for this compound

The total synthesis of this compound can be achieved through several strategic approaches, primarily revolving around the formation of the key carbon-carbon bonds.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a viable method for synthesizing the target molecule. wikipedia.org This reaction typically involves the coupling of an aryl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, this would involve reacting a suitable 6-halo-hex-5-enoic acid derivative with 4-methoxyphenylboronic acid. The reaction is known for its tolerance of various functional groups and often proceeds with high regioselectivity. thieme-connect.de The choice of palladium catalyst, ligands, base, and solvent is critical for optimizing the reaction yield and selectivity. organic-chemistry.org

Table 1: Key Parameters in Heck Reaction Optimization

ParameterOptionsImpact on Reaction
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Catalyst activity and stability
Ligands Triphenylphosphine (B44618), BINAPSelectivity and catalyst lifetime
Base Triethylamine, Potassium carbonateNeutralizes HX produced, influences catalytic cycle
Solvent DMF, Acetonitrile, TolueneSolubilizes reactants and influences reaction rate

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org In the context of synthesizing this compound, this would typically involve the coupling of a 6-halo-hex-5-enoic acid ester with 4-methoxyphenylboronic acid. The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. researchgate.net The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. kochi-tech.ac.jp

Table 2: Comparison of Heck and Suzuki-Miyaura Coupling for the Synthesis

FeatureHeck ReactionSuzuki-Miyaura Coupling
Organometallic Reagent AlkeneOrganoboron compound
Coupling Partner Unsaturated halide/triflateOrganic halide/triflate
Byproducts Halide saltsBoron-containing byproducts
Functional Group Tolerance Generally goodExcellent

Olefination reactions provide a direct route to the formation of the C5-C6 double bond.

The Wittig reaction utilizes a phosphorus ylide, known as a Wittig reagent, to convert a ketone or aldehyde to an alkene. wikipedia.orglumenlearning.com To synthesize this compound, one would react 4-methoxybenzyltriphenylphosphonium halide with a suitable 5-oxohexanoic acid derivative. A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. mnstate.edu However, the stereoselectivity can be an issue, often leading to mixtures of E and Z isomers, and the removal of the triphenylphosphine oxide byproduct can be challenging. wikipedia.orgmnstate.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.org This reaction generally offers superior E-selectivity for the formation of the alkene and the water-soluble phosphate (B84403) byproduct is more easily removed than triphenylphosphine oxide. organic-chemistry.org For the synthesis of our target molecule, a phosphonate ester containing the 4-methoxyphenyl group would be reacted with a 5-oxohexanoic acid derivative. The HWE reaction is often preferred for its higher yields and stereocontrol. nrochemistry.com

The synthesis of this compound requires careful consideration of selectivity at several stages.

Chemoselectivity: In molecules with multiple reactive sites, it is crucial to ensure that the desired reaction occurs without affecting other functional groups. For instance, during a cross-coupling reaction, the catalyst should selectively activate the C-X bond without interacting with the carboxylic acid group.

Regioselectivity: This refers to the control of the position at which a reaction occurs. In the Heck reaction, for example, the aryl group can potentially add to either carbon of the double bond. Reaction conditions are optimized to favor the desired regioisomer. thieme-connect.de

Stereoselectivity: The geometry of the C5-C6 double bond is a key stereochemical feature. The Horner-Wadsworth-Emmons reaction is particularly advantageous for its ability to selectively produce the (E)-isomer. wikipedia.orgorganic-chemistry.org For Z-selective olefination, modifications like the Still-Gennari olefination can be employed. mdpi.com

The development of new catalysts and reaction conditions continues to improve the chemo-, regio-, and stereoselectivity of these synthetic methods, enabling the efficient and precise construction of complex molecules like this compound. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. beilstein-journals.org The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. Key green chemistry strategies applicable to its synthesis include the use of safer solvents, catalytic reactions, and energy-efficient methods. bepls.com

One of the most prominent green approaches is the use of microwave-assisted organic synthesis (MAOS). eurekaselect.comresearchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. frontiersin.orgnih.gov For instance, a Knoevenagel condensation, a potential step in the synthesis of cinnamic acid derivatives which are structurally related to the target compound, can be performed under solvent-free conditions using microwave irradiation, thereby reducing the use of volatile organic compounds. researchgate.netthepharmajournal.com

Another key principle is the use of catalysts over stoichiometric reagents to minimize waste. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for forming the carbon-carbon bond between the aryl group and the hexenoic acid backbone. wikipedia.orgyoutube.com Modern advancements in Heck reactions focus on using highly efficient catalysts at low loadings, often in greener solvent systems like water or ionic liquids, which reduces the environmental impact of the process. wikipedia.orgorganic-chemistry.org The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can also facilitate reactions in aqueous media, further enhancing the green credentials of the synthesis. thepharmajournal.com

The choice of solvent is another critical aspect of green synthesis. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids is a primary goal. bepls.com For example, Knoevenagel condensations have been successfully carried out in water, which is a non-toxic, non-flammable, and inexpensive solvent. bepls.comthepharmajournal.com

The following table summarizes how green chemistry principles can be applied to key reactions potentially involved in the synthesis of this compound.

Reaction TypeConventional MethodGreen AlternativeGreen Advantage
Knoevenagel Condensation Use of pyridine (B92270) as a solvent and catalyst. rsc.orgMicrowave-assisted, solvent-free reaction with a solid support or use of water as a solvent. researchgate.netfrontiersin.orgReduced use of toxic and carcinogenic solvents, faster reaction times, and energy efficiency.
Heck Coupling Use of organic solvents and high catalyst loading. thieme-connect.deUse of water as a solvent with a phase-transfer catalyst, or ionic liquids with recyclable palladium catalysts. wikipedia.orgorganic-chemistry.orgReduced use of volatile organic compounds and potential for catalyst recycling.
Wittig Reaction Use of strong, hazardous bases like n-butyllithium and organic solvents. lumenlearning.comSolid-phase synthesis or use of aqueous conditions.Easier purification and reduced use of hazardous reagents.

Enantioselective Synthesis of Chiral Analogues of this compound

The introduction of chirality into molecules can have a profound impact on their biological activity. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is crucial for the development of pharmaceuticals. For analogues of this compound, chirality can be introduced at various positions, for example, by creating a chiral center on the hexanoic acid chain.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of a double bond to create a chiral center. Chiral catalysts, typically based on transition metals like ruthenium or iridium complexed with chiral ligands, can achieve high enantioselectivity. rsc.orgacs.orgnih.gov For instance, an unsaturated precursor to a chiral analogue of this compound could be hydrogenated using a BINAP-ruthenium(II) catalyst to yield the desired enantiomer with high enantiomeric excess (ee). acs.org The choice of chiral ligand is critical for achieving high stereoselectivity. rsc.org

Another approach is the use of biocatalysis, which employs enzymes to carry out stereoselective transformations. nih.govnih.gov Lipases, for example, can be used for the kinetic resolution of racemic esters, while oxidoreductases can perform enantioselective reductions of ketones or double bonds. nih.gov A biocatalytic approach could involve the enantioselective reduction of a keto-precursor or the resolution of a racemic ester of a 6-(4-methoxyphenyl)hexanoic acid analogue. These enzymatic reactions are often performed in aqueous media under mild conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

The following table presents potential enantioselective methods for the synthesis of chiral analogues of this compound.

MethodChiral SourceExample of ApplicationTypical Enantiomeric Excess (ee)
Asymmetric Hydrogenation Chiral metal catalysts (e.g., Ru-BINAP, Iridium-based complexes). acs.orgnih.govReduction of an α,β-unsaturated carboxylic acid precursor. rsc.org>95%
Biocatalytic Resolution Enzymes (e.g., lipases). nih.govKinetic resolution of a racemic ester of a chiral analogue.>99%
Chiral Auxiliary Covalently attached chiral molecule.Diastereoselective alkylation of an enolate derived from a chiral auxiliary-attached hexanoic acid.>95%
Organocatalysis Small chiral organic molecules (e.g., cinchona alkaloids). nih.govEnantioselective Michael addition to an α,β-unsaturated precursor. nih.govUp to 99%

Convergent and Divergent Synthetic Pathways for Structurally Related Derivatives

The efficient synthesis of a library of structurally related derivatives of this compound is essential for structure-activity relationship (SAR) studies. Convergent and divergent synthetic strategies are powerful approaches for this purpose.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final steps. For the synthesis of analogues of this compound, a convergent approach could involve the synthesis of a variety of substituted aryl halides and a separate synthesis of a hex-5-enoic acid derivative. These two fragments could then be coupled using a palladium-catalyzed reaction like the Heck or Suzuki coupling to generate a diverse range of analogues. wikipedia.orgyoutube.com

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. nih.gov For example, a common precursor like this compound could be synthesized in bulk. The carboxylic acid group could then be converted into a variety of functional groups, such as esters, amides, or alcohols, to create a library of derivatives. The double bond could also be functionalized through reactions like epoxidation, dihydroxylation, or hydrogenation to introduce further diversity.

A powerful strategy for the synthesis of the core structure of this compound is the Wittig reaction . lumenlearning.comlibretexts.org This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. In a retrosynthetic analysis, the double bond of the target molecule can be disconnected to give two potential pairs of synthons. One route would involve the reaction of 4-methoxybenzaldehyde (B44291) with a phosphonium ylide derived from a 5-halopentanoic acid ester. The alternative route would involve the reaction of a formaldehyde (B43269) equivalent with a phosphonium ylide derived from a 4-(4-methoxyphenyl)butyl halide, followed by further elaboration to the carboxylic acid. The choice of route would depend on the availability of starting materials and the stereoselectivity of the Wittig reaction. youtube.com

The Claisen condensation is another key reaction that can be used to construct the carbon skeleton. aklectures.comlibretexts.orglibretexts.org For example, a Claisen condensation between an ester of 4-methoxyphenylacetic acid and an ester of a four-carbon dicarboxylic acid could be envisioned to form a β-keto ester intermediate, which could then be further manipulated to yield the desired hexenoic acid structure. organic-chemistry.orgresearchgate.net

The following table outlines a comparison of convergent and divergent strategies for the synthesis of derivatives.

StrategyDescriptionAdvantagesDisadvantages
Convergent Key fragments are synthesized separately and then combined.High overall yields, allows for late-stage diversification.Requires the development of multiple synthetic routes for the fragments.
Divergent A common intermediate is transformed into a variety of products. nih.govEfficient for creating a large library of related compounds from a single precursor.The initial synthesis of the common intermediate may be lengthy.

Elucidation of Reaction Mechanisms in the Formation and Transformation of 6 4 Methoxyphenyl Hex 5 Enoic Acid

Mechanistic Pathways of Key Bond-Forming Reactions

The construction of 6-(4-methoxyphenyl)hex-5-enoic acid primarily involves the formation of the carbon-carbon double bond connecting the aryl and hexenoic acid moieties. This can be achieved through olefination reactions or transition metal-mediated cross-coupling reactions.

Olefination Reaction Mechanisms and Intermediates

Olefination reactions provide a direct method for forming the double bond by coupling an aldehyde with a phosphorus-stabilized carbanion. The two most relevant methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde, in this case, 4-methoxybenzaldehyde (B44291), with a phosphonium (B103445) ylide. nih.govbeilstein-journals.org The ylide would be generated from a (5-carboxypentyl)triphenylphosphonium salt. The mechanism begins with the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, which can proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.org Alternatively, a stepwise pathway involving a betaine (B1666868) intermediate can also be considered, especially in the presence of lithium salts. beilstein-journals.org The oxaphosphetane then collapses in an irreversible cycloreversion to yield the desired alkene, this compound, and triphenylphosphine (B44618) oxide. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the (E)-alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. organic-chemistry.orgconicet.gov.ar This carbanion, generated by deprotonation of a phosphonate (B1237965) ester (e.g., diethyl (5-carboxypentyl)phosphonate), is generally more nucleophilic than the corresponding Wittig ylide. The reaction with 4-methoxybenzaldehyde proceeds via nucleophilic addition to the carbonyl group to form an intermediate, which then eliminates a water-soluble phosphate (B84403) ester to give the alkene. organic-chemistry.org A key advantage of the HWE reaction is that it typically shows excellent (E)-selectivity, which is attributed to the thermodynamic stability of the intermediates leading to the trans product. organic-chemistry.orgorganic-chemistry.org The removal of the water-soluble phosphate byproduct also simplifies purification compared to the Wittig reaction. organic-chemistry.org

Catalytic Cycles in Transition Metal-Mediated Couplings

Transition metal-mediated cross-coupling reactions offer another powerful avenue for the synthesis of this compound. The Heck and Suzuki-Miyaura reactions are particularly relevant.

Heck Reaction: The Heck reaction couples an aryl halide or triflate with an alkene. libretexts.org In this context, 4-iodo- or 4-bromoanisole (B123540) could be coupled with a hex-5-enoic acid ester. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. mdpi.com This is followed by the coordination of the alkene (hex-5-enoic acid ester) and subsequent migratory insertion of the alkene into the palladium-aryl bond. A final β-hydride elimination step forms the desired product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. mdpi.com For the synthesis of the target molecule, this would involve the reaction of 4-methoxyphenylboronic acid with a 6-halohex-5-enoic acid ester. The catalytic cycle commences with the oxidative addition of the halo-ester to a Pd(0) species. mdpi.com This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. griffith.edu.au

Role of Catalysts and Reaction Conditions in Directing Selectivity

The choice of catalyst and reaction conditions plays a pivotal role in determining the yield and selectivity of the reaction.

In HWE reactions , the stereoselectivity is influenced by the steric bulk of the phosphonate and the aldehyde, the nature of the cation, and the reaction temperature. chemrxiv.org For instance, using bulkier phosphonate esters can enhance (E)-selectivity.

In Heck reactions , the regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are controlled by the ligands on the palladium catalyst and the specific reaction conditions. For example, the use of bidentate phosphine (B1218219) ligands can influence the regioselectivity of the coupling. nih.gov The choice of base and solvent is also critical for catalyst stability and turnover. wikipedia.org

For Suzuki-Miyaura couplings , the choice of palladium precursor, ligand, base, and solvent system is crucial for an efficient reaction. beilstein-journals.orgnih.gov Electron-rich phosphine ligands often promote the oxidative addition step, while the base is essential for the transmetalation step. mdpi.com The reaction is sensitive to steric hindrance on both coupling partners. beilstein-journals.org

Side Reaction Pathways and Product Distribution in Synthetic Protocols

In Wittig and HWE reactions , a common side product can be the corresponding alkane if the intermediate betaine or oxaphosphetane is protonated before elimination. In the case of the Wittig reaction, the removal of triphenylphosphine oxide can be challenging and may lead to purification difficulties. nih.gov

In Heck reactions , potential side reactions include isomerization of the double bond in the product, and reduction of the aryl halide. Dehalogenation of the starting aryl bromide can also be a competing pathway. wikipedia.org The formation of regioisomers is also a possibility depending on the substitution pattern of the alkene.

In Suzuki-Miyaura reactions , a common side reaction is the homocoupling of the boronic acid to form 4,4'-dimethoxybiphenyl. Protodeboronation of the boronic acid can also occur, reducing the amount of nucleophile available for the cross-coupling. griffith.edu.au

Kinetic and Thermodynamic Analyses of Key Synthetic Steps

The final product distribution can often be understood by considering the kinetic and thermodynamic control of the reaction.

In olefination reactions , the formation of the (Z)-alkene in the Wittig reaction with non-stabilized ylides is often under kinetic control, resulting from an irreversible and rapid cycloadition. In contrast, the high (E)-selectivity of the HWE reaction is generally attributed to thermodynamic control, where the intermediates can equilibrate to the more stable trans-directing conformers before elimination. organic-chemistry.org

In Heck and Suzuki-Miyaura reactions , the oxidative addition step is often the rate-determining step of the catalytic cycle. mdpi.com The relative rates of the desired cross-coupling versus side reactions like homocoupling or catalyst decomposition are influenced by temperature, concentration, and the nature of the catalyst and substrates. For instance, at elevated temperatures, the rate of catalyst decomposition may increase, leading to lower yields. beilstein-journals.orgnih.gov The choice of reaction conditions can shift the balance between kinetically and thermodynamically favored products. For example, in some Heck reactions, the initially formed kinetic product can isomerize to a more thermodynamically stable isomer under the reaction conditions.

Derivatization Strategies and Analogue Synthesis of 6 4 Methoxyphenyl Hex 5 Enoic Acid

Functionalization of the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction Reactions

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and reduced alcohol analogues. These transformations can significantly impact the compound's polarity, solubility, and ability to interact with biological targets.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. google.comacs.orgresearchgate.net For instance, reacting 6-(4-methoxyphenyl)hex-5-enoic acid with an alcohol (R-OH) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH) yields the corresponding ester. google.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. google.comacs.org

Alternatively, more reactive acylating agents can be generated from the carboxylic acid, such as an acyl chloride by treatment with thionyl chloride (SOCl₂), which can then react readily with alcohols to form esters. tamu.edu

Amidation: The synthesis of amides from this compound can be accomplished by direct reaction with an amine, often requiring high temperatures. A more common and milder approach involves the use of coupling agents to activate the carboxylic acid. acs.orgorganic-chemistry.orgnih.goviajpr.comnih.govresearchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and hydroxybenzotriazole (B1436442) (HOBt) facilitate the formation of an amide bond with a primary or secondary amine under mild conditions. nih.gov This method is widely used in peptide synthesis and is applicable to a broad range of amines. nih.govresearchgate.net

Reduction Reactions: The carboxylic acid can be reduced to a primary alcohol, yielding 6-(4-methoxyphenyl)hex-5-en-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. organic-chemistry.orgnih.gov The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. nih.gov Borane (BH₃) complexes, such as BH₃·THF, are also effective and can offer chemoselectivity in the presence of other reducible functional groups like esters. organic-chemistry.orgresearchgate.netmasterorganicchemistry.com

Table 1: Functionalization of the Carboxylic Acid Moiety
TransformationReagents and ConditionsProduct
Esterification R-OH, cat. H₂SO₄, heat (Fischer Esterification) google.comacs.org6-(4-Methoxyphenyl)hex-5-enoate
1. SOCl₂ 2. R-OH, pyridine (B92270) tamu.edu6-(4-Methoxyphenyl)hex-5-enoate
Amidation R¹R²NH, heatN-R¹,N-R²-6-(4-methoxyphenyl)hex-5-enamide
R¹R²NH, EDC, HOBt, DMAP nih.govN-R¹,N-R²-6-(4-methoxyphenyl)hex-5-enamide
Reduction 1. LiAlH₄, THF 2. H₃O⁺ nih.gov6-(4-Methoxyphenyl)hex-5-en-1-ol
1. BH₃·THF 2. H₃O⁺ organic-chemistry.orgmasterorganicchemistry.com6-(4-Methoxyphenyl)hex-5-en-1-ol

Chemical Modifications of the (4-Methoxyphenyl) Moiety: Electrophilic and Nucleophilic Aromatic Substitution

The electron-rich 4-methoxyphenyl (B3050149) ring is susceptible to electrophilic aromatic substitution, while nucleophilic substitution is less common but can be achieved under specific conditions. These modifications allow for the introduction of a wide variety of substituents onto the aromatic core.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. vedantu.comyoutube.com Since the para position is already substituted, electrophilic attack will primarily occur at the ortho positions (C-3 and C-5) relative to the methoxy group.

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). acs.orgyoutube.comrsc.org This reaction typically yields a mixture of 6-(3-nitro-4-methoxyphenyl)hex-5-enoic acid and 6-(5-nitro-4-methoxyphenyl)hex-5-enoic acid.

Halogenation: Bromination or chlorination can be carried out using bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. For example, acylation with an acyl chloride (RCOCl) and a Lewis acid catalyst like AlCl₃ would yield the corresponding ortho-acylated products. tamu.eduvedantu.comyoutube.comdepaul.edustackexchange.com It is important to note that Lewis acids can sometimes demethylate anisole (B1667542) derivatives. stackexchange.com Milder catalysts may be required in some cases. stackexchange.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) on the anisole ring is generally difficult as the ring is electron-rich. However, if a strong electron-withdrawing group, such as a nitro group, is introduced onto the ring, nucleophilic substitution of a leaving group (e.g., a halide) becomes more feasible. nih.gov For instance, if a halogen were introduced ortho to a newly added nitro group, it could potentially be displaced by a nucleophile.

Table 2: Chemical Modifications of the (4-Methoxyphenyl) Moiety
TransformationReagents and ConditionsPotential Product(s)
Nitration HNO₃, H₂SO₄ acs.orgyoutube.comrsc.org6-(3-Nitro-4-methoxyphenyl)hex-5-enoic acid
Halogenation Br₂, FeBr₃6-(3-Bromo-4-methoxyphenyl)hex-5-enoic acid
Friedel-Crafts Acylation RCOCl, AlCl₃ tamu.eduvedantu.comyoutube.comdepaul.edu6-(3-Acyl-4-methoxyphenyl)hex-5-enoic acid

Transformations of the Olefinic Bond: Hydrogenation, Halogenation, and Epoxidation

The exocyclic double bond in the hexenoic acid chain provides another key site for chemical modification, allowing for saturation, di-functionalization, and the introduction of new stereocenters.

Hydrogenation: The double bond can be readily reduced to a single bond via catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This transformation yields 6-(4-methoxyphenyl)hexanoic acid, a saturated analogue of the parent compound.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a dihaloalkane. This reaction proceeds via a halonium ion intermediate and typically results in anti-addition of the two halogen atoms. This reaction can also be used to initiate halolactonization, where the carboxylic acid acts as an intramolecular nucleophile to attack the intermediate halonium ion, forming a halogenated lactone.

Epoxidation: The olefin can be converted to an epoxide, a three-membered cyclic ether, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). stackexchange.comnih.govvisualizeorgchem.comyoutube.comleah4sci.comlibretexts.orgyoutube.com This reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. nih.gov The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups.

Table 3: Transformations of the Olefinic Bond
TransformationReagents and ConditionsProduct
Hydrogenation H₂, Pd/C6-(4-Methoxyphenyl)hexanoic acid
Halogenation Br₂ in CCl₄5,6-Dibromo-6-(4-methoxyphenyl)hexanoic acid
Epoxidation m-CPBA stackexchange.comnih.govvisualizeorgchem.comyoutube.comleah4sci.comlibretexts.orgyoutube.com6-(4-Methoxyphenyl)-5,6-epoxyhexanoic acid

Synthesis of Conformationally Restricted and Cyclized Analogues

Introducing conformational constraints through cyclization can lead to analogues with enhanced potency and selectivity. The structure of this compound is amenable to several types of cyclization reactions.

Intramolecular Friedel-Crafts Cyclization: The hexenoic acid chain can be cyclized onto the aromatic ring under Friedel-Crafts conditions to form a tetralone derivative. masterorganicchemistry.comnih.govorganic-chemistry.orgrsc.orgresearchgate.netrsc.orgyoutube.com This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by treatment with a Lewis acid like aluminum chloride or polyphosphoric acid (PPA). masterorganicchemistry.com The reaction proceeds via an intramolecular electrophilic attack of the acylium ion on the activated aromatic ring.

Lactone Formation: Intramolecular cyclization can also lead to the formation of lactones (cyclic esters). nih.govnih.gov For example, under acidic conditions, the double bond can be protonated, and the resulting carbocation can be trapped by the carboxylic acid to form a lactone. vedantu.com Alternatively, functionalization of the double bond, such as through halolactonization or epoxidation followed by intramolecular ring-opening, can also yield lactone structures. imtm.cz

Incorporation of Heteroatoms into the Hexenoic Acid Backbone

Replacing one or more carbon atoms in the hexenoic acid backbone with heteroatoms such as nitrogen or sulfur can lead to novel analogues with altered biological properties.

Synthesis of Piperidone Analogues: Nitrogen can be incorporated to form piperidone structures. For instance, aza-Michael addition of an amine to the α,β-unsaturated system, if the double bond were conjugated with the carbonyl group, could be a potential route. More elaborate multi-step sequences are generally required to construct such heterocyclic systems. google.comnih.govdtic.milsciencemadness.orgorganic-chemistry.org For example, the synthesis could involve the condensation of a β-keto ester with an amine and an aldehyde in a Hantzsch-like reaction, followed by further modifications.

Synthesis of Thiolactone Analogues: Sulfur can be introduced to form thiolactones. One approach involves the addition of a thiol across the double bond followed by intramolecular thioesterification. researchgate.netorganic-chemistry.orglibretexts.org Alternatively, conversion of the carboxylic acid to a thiocarboxylic acid followed by an intramolecular thiol-ene reaction could also yield a thiolactone. researchgate.net

Solid-Phase Synthesis Methodologies for this compound Derivatives

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of derivatives for high-throughput screening. nih.govimtm.czresearchgate.netnih.govacs.org this compound can be anchored to a solid support, typically a resin, through its carboxylic acid functionality.

The immobilized compound can then be subjected to various chemical transformations on the aromatic ring or the olefinic bond. After the desired modifications, the final product is cleaved from the resin. A key aspect of this methodology is the choice of linker, which connects the molecule to the solid support. Traceless linkers are particularly advantageous as they are cleaved without leaving any residual atoms on the final product. nih.govimtm.czresearchgate.netacs.org For example, a silyl (B83357) or a hydrazide linker can be employed, which upon cleavage, leaves a hydrogen atom in place of the linker. nih.gov This allows for the synthesis of a diverse library of compounds with minimal structural artifacts from the synthesis process.

Structure Activity Relationship Sar Theories and Mechanistic Insights for 6 4 Methoxyphenyl Hex 5 Enoic Acid Analogues

Elucidation of Structural Features Influencing Biological Target Engagement Mechanisms (In Vitro/Theoretical)

The engagement of a ligand like 6-(4-methoxyphenyl)hex-5-enoic acid with a biological target is a dynamic process dictated by a series of non-covalent interactions. Theoretical and in vitro studies on analogous structures help elucidate the key features driving this engagement. The primary interactions typically involved are:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). The ether oxygen of the methoxy (B1213986) group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the hexene chain provide significant hydrophobic surfaces that can interact favorably with nonpolar pockets within a receptor binding site.

Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated to a carboxylate, which can form strong ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine in a protein target.

π-Stacking and Cation-π Interactions: The aromatic phenyl ring can engage in π-π stacking with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. acs.org Furthermore, it can participate in cation-π interactions, where the electron-rich π-system of the ring interacts with a nearby cation. acs.org

The Role of the (4-Methoxyphenyl) Group in Modulating Molecular Recognition

The (4-methoxyphenyl) group is a common feature in many biologically active compounds. Its role in molecular recognition is multifaceted, influencing both the electronic and steric properties of the ligand.

The methoxy group (-OCH₃) at the para-position of the phenyl ring is an electron-donating group. This influences the electron density of the aromatic ring, which can modulate its ability to participate in π-π stacking or cation-π interactions. acs.org The oxygen atom can also serve as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

Studies on various classes of compounds have highlighted the importance of methoxy substituents. For instance, in certain quinoline (B57606) derivatives, a methoxy group was found to be crucial for inhibiting cell migration and metastasis. nih.gov In other studies involving pyrimido[4,5-c]quinolin-1(2H)-ones, the position of the methoxy group on the phenyl ring significantly influenced cytotoxic and antimigratory activities. researchgate.net The presence of multiple methoxy groups has also been shown to enhance cytotoxicity in certain anticancer agents. nih.gov These findings suggest that the 4-methoxy substitution on the phenyl ring of the target compound likely plays a critical role in orienting the molecule within a binding pocket and contributing to its binding affinity.

Table 1: Influence of Methoxy Group Substitution on Biological Activity in Analogous Compounds

Compound ClassMethoxy Group Position/NumberObserved EffectReference
Quinoline DerivativesC-6 MethoxyContributes to inhibition of metastasis nih.gov
Diarylpentanoids3,4,5-trimethoxyphenylFavorable for antitumor activity mdpi.com
Pyrimido[4,5-c]quinolin-1(2H)-ones2- and 4-methoxyEnhanced antimigratory activity researchgate.net
Bicyclic Adducts4-methoxyphenyl (B3050149)More potent cytotoxicity compared to unsubstituted phenyl researchgate.net

Significance of the Hexenoic Acid Chain Length, Unsaturation, and Stereochemistry on Functional Interactions

Chain Length: The six-carbon chain length contributes significantly to the molecule's lipophilicity, which affects its solubility, membrane permeability, and ability to access hydrophobic binding pockets. Studies on fatty acids show that chain length has a major influence on lipid metabolism and interactions with proteins. nih.govresearchgate.net A six-carbon chain, as seen in hexanoic acid, has been shown to improve lipid and glucose metabolism in some models. mdpi.com

Unsaturation: The presence of a double bond (unsaturation) at the 5-position introduces a rigid kink in the otherwise flexible alkyl chain. This conformational rigidity can be critical for activity, as it properly orients the terminal carboxylic acid and the phenyl ring to fit within a specific binding site. The position of the double bond is key; for example, studies on omega-3 and omega-6 fatty acids demonstrate that the location of the first double bond from the methyl end dictates their metabolic pathways and biological effects. wikipedia.org

Stereochemistry: The double bond at C5-C6 can exist as two different stereoisomers: cis (Z) or trans (E). These isomers have distinct three-dimensional shapes and are not superimposable. Biological systems, particularly enzymes and receptors, are often highly stereoselective, meaning one isomer may bind with much higher affinity than the other. nih.govnih.gov For instance, research on pentadienoic and hexadienoic acid derivatives as 5-lipoxygenase inhibitors showed that specific stereoisomers were potent and selective. nih.gov

Table 2: Effect of Fatty Acid Chain Properties on Biological Interactions

PropertyObservation in Analogous SystemsSignificance for Target CompoundReference
Chain Length Average chain length of fatty acids has a high influence on serum lipid parameters.The 6-carbon chain determines lipophilicity and spatial distance between key functional groups. nih.gov
Unsaturation Unsaturated fatty acids show stronger intermolecular interactions with maize starch than saturated ones.The C5=C6 double bond introduces conformational rigidity, crucial for receptor fit. researchgate.net
Stereochemistry (Z/E) Diethyl 2-hydroxy-5-(ethylthio)-2(Z),4(Z)-hexadienedioate was a potent and selective 5-LO inhibitor.The E or Z configuration of the double bond will produce distinct molecular shapes, likely leading to different binding affinities. nih.gov

Impact of Carboxylic Acid Derivatization on Ligand-Protein Binding Affinities (In Vitro)

The terminal carboxylic acid is a key functional group, often acting as the primary anchor for binding to a biological target through ionic or hydrogen bonds. Modifying, or derivatizing, this group would have a profound impact on binding affinity.

The most common derivatization is esterification, where the carboxylic acid (-COOH) is converted to an ester (-COOR). This process neutralizes the negative charge of the carboxylate and replaces the acidic proton with an alkyl or aryl group. rsc.orgmasterorganicchemistry.com This change has significant consequences:

Loss of Ionic Bonding: An ester cannot form the strong ionic interactions that a carboxylate can.

Altered Hydrogen Bonding: An ester can still act as a hydrogen bond acceptor at its carbonyl oxygen, but it can no longer act as a hydrogen bond donor.

Research has shown a direct correlation between the acidity (pKa) of a carboxylic acid and the extent of its binding to proteins like human serum albumin (HSA). nih.gov Modifying the acid group, for example by converting it to an ester or an amide, fundamentally changes its pKa and thus its binding characteristics. In many cases, the free carboxylic acid is essential for potent biological activity.

Table 3: Predicted Effect of Carboxylic Acid Derivatization on Binding Interactions

DerivatizationStructural ChangeEffect on Interaction PotentialPredicted Impact on Binding Affinity
Esterification (e.g., Methyl Ester) -COOH → -COOCH₃Loss of ionic bonding; loss of H-bond donor capability.Likely significant decrease if ionic/H-bond donation is critical.
Amidation (e.g., Primary Amide) -COOH → -CONH₂Loss of ionic bonding; maintains H-bond donor/acceptor sites.Likely decrease due to loss of ionic anchor, but may retain some activity.
Reduction to Alcohol -COOH → -CH₂OHLoss of ionic bonding and planar carbonyl group.Significant decrease or loss of activity.

Stereochemical Aspects of Biological Activity and Molecular Recognition Mechanisms

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. youtube.com Biological systems, composed of chiral molecules like amino acids and sugars, create chiral environments (e.g., receptor binding sites, enzyme active sites). nih.gov These environments can distinguish between different stereoisomers of a drug molecule, a phenomenon known as stereoselective recognition. nih.gov

For this compound, two main stereochemical aspects are relevant:

Chirality: While this compound itself is achiral, analogues could easily contain chiral centers. For example, hydroxylation of the hexene chain or substitution at C2, C3, or C4 could create one or more stereocenters. In such cases, the molecule would exist as a pair of enantiomers (non-superimposable mirror images). Enantiomers have identical physical properties in an achiral environment but can have vastly different pharmacological and toxicological profiles in a chiral biological system. researchgate.netjuniperpublishers.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause unwanted side effects. nih.gov This stereoselectivity arises because the precise three-point attachment required for optimal receptor binding can often only be achieved by one enantiomer.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR, NOESY, ROESY) for Conformational and Stereochemical Analysis

While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons, advanced 2D NMR techniques are necessary to fully elucidate the complex structure and spatial arrangement of 6-(4-Methoxyphenyl)hex-5-enoic acid. libretexts.orgopenstax.org

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the hexenoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of each carbon in the structure.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connection between the phenyl ring and the hexenoic acid chain, as well as the position of the methoxy (B1213986) group.

For conformational and stereochemical analysis, Nuclear Overhauser Effect (NOE) based experiments are paramount. columbia.eduresearchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformations. For a flexible molecule like this compound, NOESY can help determine the relative orientation of the aromatic ring and the aliphatic chain.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) is particularly useful for medium-sized molecules where the NOE may be weak or zero. columbia.edu It provides similar through-space correlation information to NOESY.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

Atom ¹H Chemical Shift (Predicted) ¹³C Chemical Shift (Predicted)
Carboxylic Acid H10-12 (broad s)~179
Vinylic H's5.5-6.5 (m)~125-135
Aromatic H's6.8-7.3 (m)~114, ~129, ~132, ~159
Methoxy H's~3.8 (s)~55
Aliphatic Chain H's1.7-2.5 (m)~24, ~33, ~34

Note: These are predicted chemical shift ranges and may vary based on experimental conditions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. rsc.orgorgchemboulder.comresearchgate.net For this compound, these methods would confirm the presence of the key structural motifs.

The carboxylic acid group would exhibit a very broad O-H stretching band in the IR spectrum, typically from 2500-3300 cm⁻¹, and a strong C=O stretching vibration around 1700-1725 cm⁻¹. openstax.orgorgchemboulder.com

The aromatic ring would show C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

The alkene C=C double bond would have a stretching vibration around 1640-1680 cm⁻¹.

The ether linkage of the methoxy group would produce a C-O stretching band in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1060 cm⁻¹ (symmetric) regions.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring and the alkene, which often give strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong (IR)
C=O stretch1700-1725Strong (IR)
Aromatic RingC-H stretch3000-3100Medium (IR, Raman)
C=C stretch1450-1600Medium-Strong (IR, Raman)
AlkeneC=C stretch1640-1680Medium (IR), Strong (Raman)
EtherC-O stretch1230-1270, 1020-1060Strong (IR)

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While obtaining suitable crystals of the carboxylic acid itself can sometimes be challenging due to the flexibility of the aliphatic chain, crystalline derivatives (e.g., salts or amides) could be prepared for analysis. rsc.orgacs.orgacs.org

A successful crystallographic analysis of a derivative of this compound would confirm the connectivity of all atoms, establish the stereochemistry of the double bond (E or Z), and reveal the conformation of the molecule in the crystal lattice. This technique would also provide insight into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the solid state.

Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Complex Mixture Analysis

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures. researchgate.netuccore.orgnumberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method for purity determination. researchgate.netuccore.org A sample of this compound would be injected into a liquid chromatograph, and the components separated based on their affinity for the stationary and mobile phases. The mass spectrometer then provides mass information for each eluting peak, allowing for the identification of the main compound and any impurities. numberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, particularly for volatile or semi-volatile compounds. osti.govacs.orgresearchgate.netuib.nonih.gov Carboxylic acids are often derivatized, for example, to their more volatile methyl esters, prior to GC-MS analysis. osti.govacs.orgresearchgate.netuib.nonih.gov This technique offers excellent separation efficiency and provides detailed mass spectra for identification.

Both LC-MS and GC-MS are instrumental in monitoring the progress of chemical reactions during the synthesis of this compound and for ensuring the purity of the final product.

Elucidation of Biological Target Interactions and Mechanistic Pathways in Vitro/cellular Models

Advanced Synthetic Applications of 6 4 Methoxyphenyl Hex 5 Enoic Acid As a Chemical Building Block

Role in the Synthesis of Complex Natural Products and Bioactive Molecules

The structural framework of 6-(4-methoxyphenyl)hex-5-enoic acid makes it a plausible precursor for the synthesis of various natural products and bioactive molecules. The presence of both a nucleophilic/electrophilic carboxylic acid group and a reactive alkene allows for a variety of bond-forming strategies.

Key Reactive Features for Natural Product Synthesis:

Alkene Metathesis: The hex-5-enoic acid moiety is a suitable substrate for ring-closing metathesis (RCM), a powerful tool for the construction of cyclic structures found in many natural products.

Intramolecular Cyclizations: The carboxylic acid can be activated and undergo intramolecular addition to the alkene, leading to the formation of lactones, which are common motifs in natural products.

Radical Cyclizations: The alkene is susceptible to radical addition, which can initiate cyclization cascades to form complex polycyclic systems. nih.gov

While direct examples employing this compound are scarce, the synthesis of various natural products relies on building blocks with similar functionalities. For instance, the synthesis of complex polyketides and macrolides often involves the cyclization of long-chain unsaturated carboxylic acids. researchgate.net The phenyl ring with its electron-donating methoxy (B1213986) group can also play a role in directing cyclization reactions or serve as a handle for further functionalization.

Incorporation into Polymer Chemistry and Advanced Materials Science

The bifunctional nature of this compound makes it a candidate for the synthesis of novel polymers and advanced materials. The carboxylic acid and the alkene can both participate in polymerization reactions.

Condensation Polymerization: The carboxylic acid group can react with diols or diamines to form polyesters or polyamides, respectively. libretexts.org The pendant styrenyl group would then be available for post-polymerization modification, allowing for the tuning of the material's properties.

Addition Polymerization: The styrenyl-type double bond could potentially undergo radical, cationic, or anionic polymerization, leading to polymers with carboxylic acid functionalities along the backbone.

Functional Monomers: It can be used as a functional monomer in copolymerizations to introduce specific properties, such as adhesion, hydrophilicity (after deprotection of the carboxylic acid), or a site for cross-linking.

The presence of the methoxyphenyl group can also influence the properties of the resulting polymer, potentially enhancing its thermal stability or imparting specific optical properties.

Table 1: Potential Polymerization Reactions of this compound

Polymerization TypeReactive GroupPotential Polymer ClassPotential Properties
CondensationCarboxylic AcidPolyester, PolyamideTunable, functionalizable
AdditionAlkenePoly(styrene) derivativeCarboxylic acid functionalized
CopolymerizationAlkene/Carboxylic AcidFunctional CopolymersTailored material properties

Applications in the Development of Novel Medicinal Chemistry Scaffolds (Pre-clinical/Discovery Phase)

The structural features of this compound are of interest in medicinal chemistry for the development of new therapeutic agents. Aryl-substituted carboxylic acids are a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). acs.org

Research on closely related 6-aryl-4-oxohex-5-enoic acids has shown that these compounds can exhibit anti-inflammatory properties. researchgate.net For example, certain derivatives have demonstrated inhibitory effects on the biosynthesis of eicosanoids, which are key mediators of inflammation. researchgate.net This suggests that this compound and its derivatives could serve as a scaffold for the discovery of new anti-inflammatory agents.

The molecule can be systematically modified at the carboxylic acid, the alkene, and the aromatic ring to generate a library of compounds for screening against various biological targets. The methoxy group, for example, is a common feature in many drug molecules and can influence metabolic stability and receptor binding.

Table 2: Potential Medicinal Chemistry Applications and Related Research

Potential Therapeutic AreaRelevant Structural FeatureAnalogous Compound Class & FindingsReference
Anti-inflammatoryAryl-alkenoic acid6-Aryl-4-oxohex-5-enoic acids show in vivo anti-inflammatory activity. researchgate.net
AnticancerStyrenyl moietyStyrene derivatives have been investigated for anticancer properties.-
Metabolic DisordersCarboxylic AcidPhenyl-substituted acids are observed in metabolic pathways. mdpi.com

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is crucial, chiral auxiliaries and ligands play a pivotal role. wikipedia.orgnih.gov While this compound itself is not chiral, it can be readily converted into chiral derivatives that could serve these purposes.

Chiral Auxiliary: The carboxylic acid can be coupled with a chiral alcohol or amine to form a chiral ester or amide. wikipedia.org This chiral auxiliary can then direct the stereochemical outcome of subsequent reactions, for example, additions to the alkene. After the desired transformation, the auxiliary can be cleaved and recovered.

Chiral Ligand Precursor: The molecule can be functionalized to create chiral ligands for transition metal catalysis. For instance, the aromatic ring can be further substituted, and the carboxylic acid can be converted into a phosphine (B1218219) or other coordinating group. The resulting chiral ligand could then be used to catalyze a wide range of asymmetric reactions.

The development of new chiral auxiliaries and ligands is an ongoing area of research, and molecules like this compound provide a flexible platform for the design and synthesis of novel chiral reagents.

Emerging Research Directions and Future Perspectives on 6 4 Methoxyphenyl Hex 5 Enoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Production

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 6-(4-Methoxyphenyl)hex-5-enoic acid, future research could focus on moving beyond traditional synthetic methods towards more sustainable practices. This includes the exploration of biocatalysis, flow chemistry, and the use of greener solvents and reagents. While a specific sustainable synthesis for this compound is not documented in current literature, the principles of green chemistry provide a clear roadmap for future investigations. A related compound, (E)-6-(4-methoxy-phenyl)-4-oxo-5-hexen-2-ynoic acid, has been synthesized via a solution-based method involving the hydrolysis of a methyl ester precursor. prepchem.com Future work could aim to adapt and refine such procedures to be more sustainable.

Table 1: Potential Sustainable Synthetic Approaches for this compound

MethodologyPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Identification of suitable enzymes (e.g., lipases, esterases) for key reaction steps.
Flow Chemistry Improved safety, scalability, and process control.Development of a continuous flow process for the synthesis, potentially integrating reaction and purification steps.
Green Solvents Reduced environmental impact and toxicity.Investigation of synthesis in bio-based solvents or supercritical fluids.
Catalysis with Earth-Abundant Metals Lower cost and toxicity compared to precious metal catalysts.Exploration of iron, copper, or manganese-based catalysts for cross-coupling or hydrogenation steps.

Development of Advanced Computational Models for Predictive Activity and Selectivity

Computational chemistry offers powerful tools to predict the properties and activities of molecules, thereby accelerating the discovery process. For this compound, the development of advanced computational models could provide valuable insights into its potential biological activities and selectivity. Techniques such as Quantum Mechanics (QM), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. Although no specific computational studies on this compound are currently published, these methods are widely applied to similar molecules.

Table 2: Applicability of Computational Models to this compound Research

Computational ModelPredicted PropertiesPotential Impact
Quantum Mechanics (QM) Electronic structure, reactivity, spectroscopic properties.Understanding of chemical stability and potential reaction mechanisms.
Molecular Dynamics (MD) Conformational flexibility, binding dynamics with biological targets.Prediction of how the molecule interacts with potential protein targets.
QSAR Modeling Correlation of chemical structure with biological activity.Guidance for the design of more potent and selective analogs.

Uncovering New Biological Target Mechanisms Through High-Throughput Screening and Omics Technologies (In Vitro)

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. To date, there is no publicly available data from HTS campaigns that include this compound. Future in vitro research could involve screening this compound against diverse panels of enzymes, receptors, and cell lines to identify potential biological activities. Coupled with "omics" technologies (genomics, proteomics, metabolomics), HTS can provide a comprehensive view of the cellular response to the compound, helping to elucidate its mechanism of action.

A typical workflow for such an investigation would involve:

Primary HTS: Screening of this compound against a broad range of biological assays.

Hit Confirmation and Validation: Confirmation of any initial "hits" through dose-response studies.

Mechanism of Action Studies: Use of omics technologies to analyze changes in gene expression, protein levels, and metabolite profiles in cells treated with the compound.

Rational Design of Highly Selective and Potent Analogues Based on Deep Mechanistic Understanding

Should initial screenings identify a promising biological activity for this compound, the next logical step would be the rational design of analogues to improve potency and selectivity. This process relies on a deep understanding of the structure-activity relationship (SAR), which would be developed through the synthesis and testing of a variety of related compounds. Modifications could be made to the methoxyphenyl group, the hexenoic acid chain, and the double bond to explore their impact on activity. While no such SAR studies for this specific compound are currently available, this approach is a standard in drug discovery.

Integration with Chemoinformatic and Artificial Intelligence-Driven Approaches in Chemical Research

Chemoinformatics and artificial intelligence (AI) are revolutionizing chemical research by enabling the analysis of vast datasets and the prediction of molecular properties and activities. For this compound, these approaches could be used to:

Virtual Screening: Computationally screen large virtual libraries of compounds similar to this compound to identify those with a higher probability of being active against a specific target.

De Novo Design: Use AI algorithms to design novel molecules with desired properties based on the structural features of this compound.

Predictive Modeling: Develop machine learning models to predict various properties of the compound and its analogues, such as solubility, toxicity, and metabolic stability.

The integration of these in silico methods with experimental validation represents a powerful strategy for accelerating the exploration of the chemical space around this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.